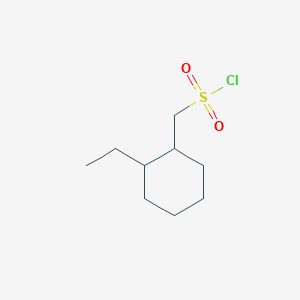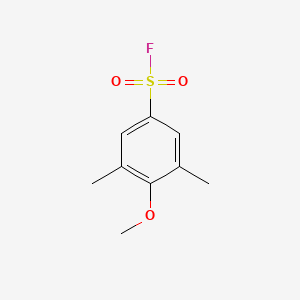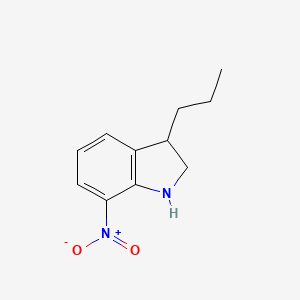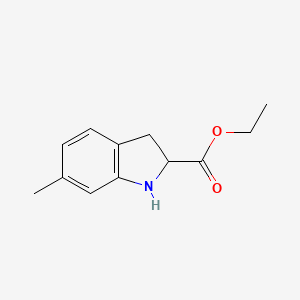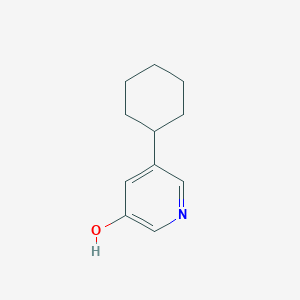![molecular formula C10H11BrN4 B13224577 {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine](/img/structure/B13224577.png)
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further linked to a methylamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route includes the following steps:
Preparation of 3-bromophenyl azide: This can be achieved by reacting 3-bromoaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Formation of the triazole ring: The 3-bromophenyl azide is reacted with propargylamine in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Methylation: The resulting {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}amine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, facilitated by the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring.
Wissenschaftliche Forschungsanwendungen
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the methylamine group can modulate its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl}(methyl)amine
- **1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl}(methyl)amine
- **1-(3-iodophenyl)-1H-1,2,3-triazol-4-yl)methyl}(methyl)amine
Uniqueness
The presence of the bromine atom in {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine makes it unique compared to its analogs. Bromine’s intermediate reactivity and ability to participate in various chemical reactions provide this compound with distinct properties and potential applications. Additionally, the specific arrangement of the bromophenyl group and the triazole ring can influence its biological activity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C10H11BrN4 |
|---|---|
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
1-[1-(3-bromophenyl)triazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H11BrN4/c1-12-6-9-7-15(14-13-9)10-4-2-3-8(11)5-10/h2-5,7,12H,6H2,1H3 |
InChI-Schlüssel |
YFTYMDVDQBRURR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN(N=N1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


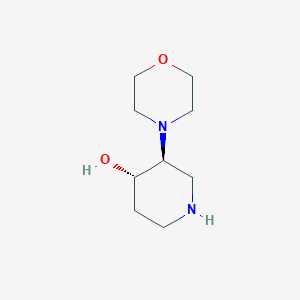
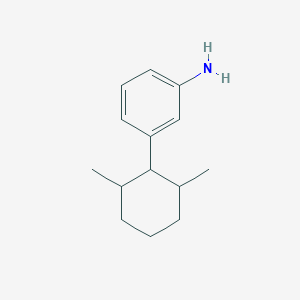
![N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13224511.png)


![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)

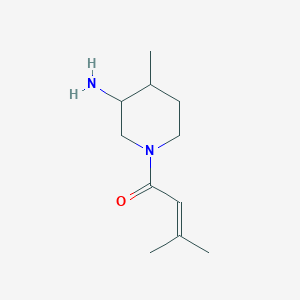
![tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
